1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a carboxamide linked to a 2,4-dimethylphenyl moiety. The 2-oxo-1,2-dihydropyridine moiety enables planar conformation due to extended π-conjugation via the amide bridge, a feature critical for intermolecular interactions like hydrogen bonding .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-8-9-19(15(2)11-14)23-20(25)18-7-4-10-24(21(18)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXZEGPNGPACSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amides, and other functionalized compounds.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The substituents on the dihydropyridine ring significantly influence molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Planarity and Hydrogen Bonding : The dihydropyridine-carboxamide core facilitates planar conformations (dihedral angles <10°), promoting dimerization via N–H⋯O interactions. This is conserved across chloro, bromo, and methyl-substituted analogs .
- Substituent Effects: Electron-Withdrawing Groups (Cl, Br, CF₃): Increase molecular polarity but may reduce solubility in nonpolar media. The 2,4-dimethylphenyl group in the target compound likely increases steric bulk compared to smaller substituents like fluorine .
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , also known by its CAS number 946222-33-9 , exhibits significant biological activity that has garnered attention in various research fields. This article provides a detailed examination of its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN2O2 |
| Molecular Weight | 350.84 g/mol |
| IUPAC Name | This compound |
| InChI Key | KTJMQWQXNXVVMW-UHFFFAOYSA-N |
The compound features a dihydropyridine ring structure with a carboxamide group and two substituted phenyl groups, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, impacting physiological responses.
Case Study: Antitumor Activity
Recent studies have investigated the antitumor potential of this compound. For instance, in vitro assays demonstrated that it exhibited cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 15.0 |
| PANC-1 | 12.5 |
| RKO | 10.0 |
| LoVo | 18.5 |
These findings suggest that the compound may serve as a lead candidate for the development of new anticancer therapies.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound against various pathogens. The results from disk diffusion assays are summarized below:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 25 |
This antimicrobial efficacy indicates potential applications in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the molecular structure can enhance biological activity. For example:
- Substitution on the phenyl rings has been shown to significantly affect binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
